c-KIT V560G/D816V Double Mutant Inhibition: Thiazolo[5,4-b]pyridine Scaffold Delivers Potent Activity Where Imatinib Fails
While 2-Chlorothiazolo[5,4-b]pyridine itself is a building block, derivatives synthesized from it demonstrate a capability that the clinical standard, imatinib, cannot: potent inhibition of the drug-resistant c-KIT V560G/D816V double mutant. The lead derivative 6r, which contains the thiazolo[5,4-b]pyridine core, achieves an IC₅₀ of 0.018 µM against this double mutant . This directly contrasts with imatinib, which is ineffective against this mutation, and compares favorably to sunitinib, which 6r significantly outperforms in differential cytotoxicity on mutant versus parental Ba/F3 cells . The [5,4-b] scaffold is critical for this activity as it provides a unique type II binding mode distinct from other hinge-binders.
| Evidence Dimension | Enzymatic Inhibitory Activity (IC₅₀) against c-KIT V560G/D816V Double Mutant |
|---|---|
| Target Compound Data | Derivative 6r (thiazolo[5,4-b]pyridine core): IC₅₀ = 0.018 µM |
| Comparator Or Baseline | Imatinib: Inactive (no effective inhibition); Sunitinib: Less effective based on cellular differential cytotoxicity data |
| Quantified Difference | Compound 6r exhibits potent inhibition (IC₅₀ = 0.018 µM) while imatinib is completely inactive against this target. |
| Conditions | In vitro enzymatic assay against purified c-KIT V560G/D816V mutant kinase; cellular assay on parental vs. c-KIT D816V Ba/F3 cells. |
Why This Matters
This quantifies that the thiazolo[5,4-b]pyridine scaffold, used to synthesize 2-Chlorothiazolo[5,4-b]pyridine, is essential for achieving activity against an imatinib-resistant clinical mutation, a key selection criterion for targeted cancer research.
- [1] Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., ... & Sim, T. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. (Table 3) View Source
